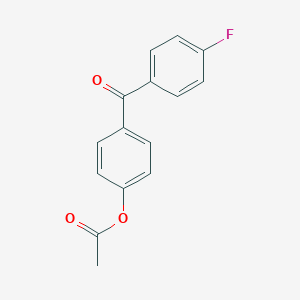

4-Acetoxy-4'-fluorobenzophenone

Description

Contextualization within Fluorine and Acetoxy Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. In the context of benzophenones, fluorination can enhance photostability and modulate spectroscopic properties. nih.gov The fluorine atom in 4-acetoxy-4'-fluorobenzophenone influences the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution reactions. nih.govresearchgate.net This makes it a useful substrate for synthesizing more complex fluorinated compounds. nih.gov

The acetoxy group, chemically an acetyl-oxy functional group, is well-known in organic synthesis. wikipedia.org It is often employed as a protecting group for alcohols, which can be introduced via reactions with acetyl halides or acetic anhydride (B1165640) and later removed under acidic or basic conditions. wikipedia.org Furthermore, the acetoxy group itself can be an active participant in chemical transformations. For instance, acetoxy groups are central to certain catalytic cycles and can influence the electronic nature of the molecule, thereby affecting its reactivity. acs.orgnih.gov

Significance as a Benchmark Compound in Organic Synthesis and Mechanistic Studies

The synthesis of fluorinated benzophenones often involves methodologies like Friedel-Crafts acylation. tandfonline.com The presence of both the fluorine and acetoxy groups on the benzophenone (B1666685) core allows researchers to study the regioselectivity and efficiency of various synthetic transformations. For example, the fluorine atom at the 4'-position is susceptible to nucleophilic displacement, providing a route to a variety of substituted benzophenones. nih.gov

Overview of Key Research Avenues

Current research involving this compound and related structures is multifaceted. One significant area is the development of novel synthetic methods. This includes exploring new catalysts and reaction conditions for the efficient and selective synthesis of asymmetrically substituted benzophenones. nih.gov

Another major research direction is its application in materials science. Fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance. Difluorobenzophenones, closely related to the title compound, are precursors to high-performance polymers like polyetheretherketone (PEEK). wikipedia.org

Furthermore, the unique electronic and photophysical properties of fluorinated benzophenones make them candidates for applications in photochemistry and as components in functional materials. Research continues to explore how the interplay between the fluorine and acetoxy groups can be harnessed to design molecules with specific optical or electronic characteristics. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[4-(4-fluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOBILDXRLBYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641694 | |

| Record name | 4-(4-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133830-31-6 | |

| Record name | 4-(4-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 4 Fluorobenzophenone and Analogues

Strategies for Acetoxy Group Introduction

The introduction of an acetoxy group is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to introduce the acetate (B1210297) moiety itself. mdpi.comfrontiersin.org In the context of 4-acetoxy-4'-fluorobenzophenone, this typically involves the acetylation of a phenolic precursor, namely 4-hydroxy-4'-fluorobenzophenone.

Acetylation of Phenolic Precursorsmdpi.com

The most direct route to this compound is through the acetylation of 4-hydroxy-4'-fluorobenzophenone. This transformation can be achieved using several acetylating agents and catalytic systems.

Acetic anhydride (B1165640) is a widely used and effective reagent for the acetylation of phenols. frontiersin.org The reaction typically proceeds in the presence of a catalyst to enhance the reaction rate. For instance, the acetylation of 4-hydroxybenzoic acid, a related phenolic compound, is readily achieved with acetic anhydride using a catalytic amount of concentrated sulfuric acid. uwimona.edu.jm This method involves warming the mixture to facilitate the reaction, followed by precipitation and recrystallization to obtain the pure acetylated product. uwimona.edu.jm The kinetics of the acetylation of 4-hydroxybenzoic acid with acetic anhydride have been studied, and the catalytic effectiveness of various substances has been evaluated. chemicalpapers.com

A general procedure for the acetylation of phenols using acetic anhydride involves mixing the phenolic substrate with the anhydride, often without a solvent, and heating the mixture. mdpi.comchemicalpapers.com The reaction can also be performed in the presence of a base or an acid catalyst to promote esterification. frontiersin.orghumanjournals.com

Table 1: Catalysts for Acetylation of Phenols with Acetic Anhydride

| Catalyst | Conditions | Reference |

|---|---|---|

| Concentrated Sulfuric Acid | Warming (50-60°C) | uwimona.edu.jm |

| Various (23 substances evaluated) | 125°C, no solvent | chemicalpapers.com |

| Catalyst-free | Moderate temperature, air atmosphere | mdpi.com |

This table is interactive. Click on the headers to sort.

Acyl halides, such as acetyl chloride, are also potent acetylating agents for phenols. The reaction between an acyl halide and a phenol (B47542) typically proceeds readily, often in the presence of a base to neutralize the hydrogen halide byproduct. While specific examples for the direct acetylation of 4-hydroxy-4'-fluorobenzophenone with acyl halides are not detailed in the provided search results, the general reactivity of acyl halides with phenols is a well-established principle in organic synthesis. mdpi.com It is important to note that acyl fluorides, a type of acyl halide, have gained favor due to their increased stability compared to other acyl halides. researchgate.netnih.gov

Lead(IV) acetate (LTA) is a versatile oxidizing agent that can be used for the acetoxylation of various organic compounds, including ketones. juniperpublishers.comwikipedia.org The reaction involves the introduction of an acetoxy group, and LTA has been utilized for the acetoxylation of ketones in their enol form. juniperpublishers.com This method could potentially be applied to introduce an acetoxy group onto the benzophenone (B1666685) core, although direct application to 4-hydroxy-4'-fluorobenzophenone is not explicitly described. The reactions are often carried out in solvents like acetic acid. rsc.org

Green Chemistry Approaches in Acetylation Reactionshumanjournals.com

In recent years, there has been a significant shift towards developing more environmentally friendly chemical processes. humanjournals.com For acetylation reactions, this includes the use of solvent-free conditions, recyclable catalysts, and greener acetylating agents. frontiersin.orghumanjournals.com

Solvent-free acetylation using stoichiometric amounts of acetic anhydride has been proposed as a more sustainable alternative to traditional methods that often use excess reagents and organic solvents. frontiersin.org The use of solid acid catalysts, such as heteropolyacids, offers advantages in terms of easy separation and reusability, reducing waste and environmental impact. semanticscholar.org These catalysts have been shown to be effective for the acetylation of phenols with acetic anhydride. semanticscholar.org

Another green approach involves replacing acetic anhydride with isopropenyl acetate (IPA), which is considered a greener alternative. frontiersin.org Additionally, catalyst-free acetylation of phenols under mild, solvent-free conditions has been reported, offering a simple and efficient method with high yields. mdpi.com

Table 2: Green Acetylation Methodologies

| Method | Key Features | Reference |

|---|---|---|

| Solvent-free, stoichiometric Ac₂O | Reduced waste, no organic solvent | frontiersin.org |

| Heteropolyacid catalysts | Recyclable, solid acid catalyst | semanticscholar.org |

| Isopropenyl Acetate (IPA) | Greener acetylating agent | frontiersin.org |

This table is interactive. Click on the headers to sort.

Fluorination Methodologies in Benzophenone Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. youtube.com In the synthesis of fluorinated benzophenones, several methods can be employed.

One common approach is the Friedel-Crafts acylation of a fluorinated aromatic compound. For example, 4,4'-difluorobenzophenone (B49673) can be synthesized by the acylation of fluorobenzene (B45895) with fluorine benzotrichloride (B165768) in the presence of aluminum trichloride. google.com Similarly, 4-hydroxy-4'-fluorobenzophenone can be prepared by reacting 4-hydroxybenzoic acid with fluorobenzene in the presence of a Lewis acid. googleapis.com

Another strategy involves a halogen-fluorine exchange reaction on a pre-existing halogenated benzophenone derivative. google.com For instance, 4,4'-difluorobenzophenone can be produced by heating a 4,4'-dihalogenobenzophenone derivative with an alkali fluoride (B91410) in an organic solvent. google.com

Electrochemical fluorination (ECF), also known as the Simons process, presents a method for the synthesis of partially fluorinated compounds. nih.gov While the direct application to benzophenone synthesis is not detailed, this technique offers a pathway for introducing fluorine into organic molecules. nih.gov The development of new fluorination reagents and methods continues to be an active area of research, with a focus on creating safer and more accessible procedures. youtube.com

Table 3: Compound Names

| Compound Name | |

|---|---|

| This compound | |

| 4-Hydroxy-4'-fluorobenzophenone | |

| Acetic Anhydride | |

| Acetyl Chloride | |

| Lead(IV) Acetate | |

| Isopropenyl Acetate | |

| 4-Hydroxybenzoic Acid | |

| 4,4'-Difluorobenzophenone | |

| Fluorobenzene | |

| Fluorine Benzotrichloride |

This table is interactive. Click on the headers to sort.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Transformations Involving the Acetoxy Moiety

The acetoxy group, an ester functionality, is susceptible to reactions that cleave the acyl-oxygen bond. These transformations are fundamental in organic chemistry and are crucial for modifying the phenolic position of the molecule.

Hydrolysis Reactions of the Acetate (B1210297) Ester

The hydrolysis of the acetate ester in 4-Acetoxy-4'-fluorobenzophenone to yield 4-hydroxy-4'-fluorobenzophenone and acetic acid is a classic example of ester hydrolysis. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. utexas.eduresearchgate.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. utexas.eduresearchgate.net The subsequent steps involve proton transfer and the elimination of the 4-fluorobenzoyl-substituted phenol (B47542) as the leaving group, which upon deprotonation gives the final product, 4-hydroxy-4'-fluorobenzophenone. The mechanism is a reversible process, and to drive the reaction towards the products, a large excess of water is typically used. utexas.edu

Base-catalyzed hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the phenoxide ion, a better leaving group than the hydroxide ion. The final products are the corresponding carboxylate salt and 4-hydroxy-4'-fluorobenzophenone.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. wikipedia.orgyoutube.com For this compound, this would involve reacting it with an alcohol (R-OH) to form a new ester and 4-hydroxy-4'-fluorobenzophenone. This reaction can also be catalyzed by either an acid or a base. wikipedia.orgyoutube.com

The mechanism of acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.orgstackexchange.com The reaction is an equilibrium process, and to favor the formation of the desired ester, the reactant alcohol is often used in large excess, or the leaving alcohol (in this case, hypothetically, a volatile one) is removed from the reaction mixture. wikipedia.org

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide ion (RO⁻), which is a more potent nucleophile than the corresponding alcohol. youtube.comlibretexts.org The reaction proceeds through a tetrahedral intermediate, similar to base-catalyzed hydrolysis. libretexts.org

| Reaction | Catalyst | Key Mechanistic Step | Products |

| Hydrolysis | Acid (H₃O⁺) | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. utexas.eduresearchgate.net | 4-Hydroxy-4'-fluorobenzophenone, Acetic Acid |

| Hydrolysis | Base (OH⁻) | Nucleophilic attack by hydroxide ion on the carbonyl carbon. | 4-Hydroxy-4'-fluorobenzophenone, Acetate |

| Transesterification | Acid (H⁺) | Protonation of carbonyl oxygen, followed by nucleophilic attack by an alcohol. libretexts.orgstackexchange.com | New Ester, 4-Hydroxy-4'-fluorobenzophenone |

| Transesterification | Base (RO⁻) | Nucleophilic attack by an alkoxide ion on the carbonyl carbon. youtube.comlibretexts.org | New Ester, 4-Hydroxy-4'-fluorobenzophenone |

Reactivity of the Fluorine Atom

The fluorine atom attached to one of the phenyl rings is a site for nucleophilic aromatic substitution (SNA_r) reactions. The success of these reactions is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Nucleophilic Displacement Pathways

The fluorine atom in this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This type of reaction, known as nucleophilic aromatic substitution, is a cornerstone of aromatic chemistry. libretexts.org The generally accepted mechanism for SNA_r on an activated aryl halide involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of this reaction is influenced by the electron-withdrawing nature of the substituents on the aromatic ring, as they help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In the case of this compound, the benzoyl group acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack.

Impact of Electronic Environment on Fluorine Reactivity

The electronic environment of the aromatic ring significantly influences the reactivity of the fluorine atom towards nucleophilic displacement. The presence of the electron-withdrawing benzoyl group is crucial for activating the fluorine atom for substitution. This activation is a result of the stabilization of the negatively charged Meisenheimer intermediate through resonance delocalization onto the carbonyl oxygen.

The Hammett equation provides a quantitative measure of the effect of substituents on the reaction rates. wikipedia.org For nucleophilic aromatic substitution reactions, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction. libretexts.org While a specific Hammett plot for the substitution of fluorine in this compound is not available, studies on related fluorobenzene (B45895) derivatives consistently show this trend. researchgate.net

The relative reactivity of halogens in nucleophilic aromatic substitution generally follows the order F > Cl > Br > I, which is the reverse of the order for S_N_1 and S_N_2 reactions. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic.

| Factor | Impact on Fluorine Reactivity | Reason |

| Electron-withdrawing groups (e.g., Benzoyl) | Increases reactivity | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. libretexts.org |

| Electron-donating groups | Decreases reactivity | Destabilizes the Meisenheimer intermediate. |

| Nature of Nucleophile | Stronger nucleophiles react faster | Increases the rate of the initial addition step. |

| Solvent | Polar aprotic solvents are often preferred | They solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. |

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group of the benzophenone core is a site for nucleophilic addition reactions. However, its reactivity is generally lower than that of aldehydes and aliphatic ketones due to both steric and electronic factors. learncbse.inquora.com

The two bulky phenyl groups sterically hinder the approach of nucleophiles to the carbonyl carbon. quora.com Electronically, the carbonyl group is conjugated with both phenyl rings. This resonance delocalization of the pi electrons reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles. quora.com

Despite this reduced reactivity, the carbonyl group of this compound can undergo reactions with strong nucleophiles such as Grignard reagents and organolithium compounds. These reactions typically lead to the formation of tertiary alcohols after an aqueous workup.

Nucleophilic Addition Reactions (General ketone chemistry)

The carbonyl group in this compound is a key site for chemical reactivity, undergoing nucleophilic addition reactions characteristic of ketones. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgwikipedia.org Subsequent protonation of the alkoxide yields an alcohol. openstax.org

The reactivity of the carbonyl group in this compound is influenced by both steric and electronic factors. Compared to aldehydes, ketones are generally less reactive towards nucleophilic addition due to greater steric hindrance from the two bulky aryl substituents. libretexts.orgopenstax.org Electronically, the reactivity is modulated by the substituents on the phenyl rings. The fluorine atom at the 4'-position exerts a -I (inductive) and +M (mesomeric) effect, while the acetoxy group at the 4-position also influences the electron density of the carbonyl carbon.

A general representation of a base-promoted nucleophilic addition to a ketone is as follows:

Step 1: Nucleophilic Attack The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. wikipedia.org

Step 2: Protonation The negatively charged oxygen of the alkoxide intermediate is protonated by an acid source in the medium to form the final alcohol product. libretexts.org

The reaction can also be acid-catalyzed, where the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weaker nucleophiles. youtube.comjove.com

Photochemical Reactivity

The presence of the benzophenone and phenyl ester moieties suggests that this compound is photochemically active. A significant photochemical reaction for phenyl esters is the Photo-Fries rearrangement . slideshare.netwikipedia.org This reaction involves the intramolecular rearrangement of a phenolic ester to form hydroxy aryl ketones upon exposure to ultraviolet (UV) light, typically without the need for a catalyst. slideshare.netsigmaaldrich.com

The mechanism of the Photo-Fries rearrangement is believed to proceed through a radical pathway. wikipedia.org Upon absorption of UV light, the ester undergoes homolytic cleavage of the O-acyl bond to generate a phenoxy radical and an acyl radical within a solvent cage. slideshare.netresearchgate.net These radical pairs can then recombine in several ways:

Ortho-rearrangement: The acyl radical recombines at the ortho position of the phenoxy radical, which upon rearomatization yields the ortho-hydroxyketone.

Para-rearrangement: The acyl radical recombines at the para position, leading to the para-hydroxyketone.

Reversion to starting material: The radicals can recombine to reform the original ester.

Formation of byproducts: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent or participate in other side reactions, leading to the formation of phenol and other products.

For this compound, the Photo-Fries rearrangement would be expected to yield a mixture of 2-hydroxy-5-(4-fluorobenzoyl)phenyl acetate and 4-hydroxy-3-(4-fluorobenzoyl)phenyl acetate. The product distribution is often dependent on the reaction conditions, such as the solvent and the wavelength of light used.

Mechanistic Investigations of Synthesis and Transformation Pathways

Kinetic Studies of Reaction Rates

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of esters, such as the acetoxy group in the title compound, is typically a pseudo-first-order reaction when water is in large excess. egyankosh.ac.inyoutube.com The reaction rate is dependent on the concentration of the ester and the acid catalyst. acs.orgacs.org The mechanism is the reverse of Fischer esterification. wikipedia.org

A general rate law for the acid-catalyzed hydrolysis of an ester (E) can be expressed as: Rate = k[E][H⁺]

Rate = k[E][OH⁻]

Another relevant reaction is the Fries rearrangement , which can be used to synthesize the precursor 4-hydroxy-4'-fluorobenzophenone. googleapis.comchemicalbook.comajchem-a.com The reaction rate and product distribution (ortho vs. para isomers) are highly dependent on reaction conditions such as temperature, solvent, and the nature and amount of the Lewis acid catalyst. chemrxiv.org Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. chemrxiv.org

The following table outlines the general influence of reaction conditions on the Fries rearrangement:

| Reaction Condition | Influence on Fries Rearrangement |

| Temperature | Low temperatures favor the para-product; high temperatures favor the ortho-product. |

| Solvent Polarity | Polar solvents can favor the para-product. |

| Catalyst | The type and amount of Lewis acid (e.g., AlCl₃) can affect the reaction rate and selectivity. |

Investigation of Intermediates

The investigation of reaction intermediates is crucial for understanding the mechanistic pathways of the synthesis and transformation of this compound.

In the Fries Rearrangement: A key intermediate in the Lewis acid-catalyzed Fries rearrangement is the acylium cation . wikipedia.org The mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the cleavage of the O-acyl bond to form an acylium cation and an aluminum-complexed phenoxide. The electrophilic acylium cation then attacks the aromatic ring (intramolecularly or intermolecularly) to form the ortho- or para-substituted ketone after workup. wikipedia.org The generation of acylium ions from carboxylic acid derivatives has been a subject of study. rsc.orgpsu.edu

In the Photo-Fries Rearrangement: As mentioned in section 3.3.2, the primary intermediates in the Photo-Fries rearrangement are a phenoxy radical and an acyl radical , formed within a solvent cage. slideshare.netresearchgate.net The existence of these radical pair intermediates has been supported by studies using techniques such as magnetic field effect probes. rsc.org

In Nucleophilic Addition Reactions: The central intermediate in the nucleophilic addition to the carbonyl group is a tetrahedral alkoxide . libretexts.orgjove.com Its formation involves the rehybridization of the carbonyl carbon from sp² to sp³. openstax.org The stability and subsequent reactions of this intermediate determine the final product.

The following table summarizes the key intermediates in the major reaction pathways of this compound:

| Reaction Pathway | Key Intermediate(s) |

| Fries Rearrangement | Acylium cation, Aluminum-phenoxide complex |

| Photo-Fries Rearrangement | Phenoxy radical, Acyl radical (in a solvent cage) |

| Nucleophilic Addition | Tetrahedral alkoxide |

| Acid-Catalyzed Hydrolysis | Protonated ester, Tetrahedral intermediate |

| Base-Catalyzed Hydrolysis | Tetrahedral intermediate |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 4-Acetoxy-4'-fluorobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the acetate (B1210297) group and the two aromatic rings. The methyl protons of the acetoxy group would appear as a sharp singlet, typically in the upfield region around δ 2.3 ppm. The aromatic region would be more complex, showing signals for the eight aromatic protons. The protons on the acetoxy-substituted ring are expected to be observed as a set of doublets, while the protons on the fluorine-substituted ring would also appear as a pair of doublets, with coupling to the adjacent fluorine atom influencing their multiplicity and chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -OCOCH₃ |

| ~7.2 | Doublet | 2H | Aromatic protons ortho to -OAc |

| ~7.8 | Doublet | 2H | Aromatic protons meta to -OAc |

| ~7.1 | Doublet of doublets | 2H | Aromatic protons ortho to -F |

| ~7.9 | Doublet of doublets | 2H | Aromatic protons meta to -F |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum is expected to display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found downfield, around δ 195 ppm, while the ester carbonyl carbon appears at a slightly more shielded position, near δ 169 ppm. The methyl carbon of the acetate group will be observed in the upfield region. The aromatic carbons will produce a series of signals in the δ 115-165 ppm range, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~21.1 | -OCOC H₃ |

| ~115.7 (d, ¹JCF ≈ 22 Hz) | C H carbons ortho to -F |

| ~121.8 | C H carbons ortho to -OAc |

| ~130.0 | C H carbons meta to -OAc |

| ~132.5 (d, ³JCF ≈ 9 Hz) | C H carbons meta to -F |

| ~133.0 | Quaternary carbon attached to the carbonyl group (acetoxy ring) |

| ~138.0 (d, ⁴JCF ≈ 3 Hz) | Quaternary carbon attached to the carbonyl group (fluoro ring) |

| ~154.5 | Quaternary carbon attached to the acetoxy group |

| ~165.5 (d, ¹JCF ≈ 255 Hz) | Quaternary carbon attached to the fluorine atom |

| ~169.0 | Ester C =O |

| ~195.0 | Ketone C =O |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Quantitative Analysis and Structural Insights

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzoyl moiety. The chemical shift of this fluorine signal provides information about its electronic environment. Furthermore, ¹⁹F NMR can be employed for quantitative analysis (qNMR). By integrating the fluorine signal against a known concentration of an internal standard, the precise quantity of this compound in a sample can be determined with high accuracy and precision. This method is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically uncongested nature of ¹⁹F NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₅H₁₁FO₃, the theoretical exact mass can be calculated.

HRMS analysis would yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous confirmation of the molecular formula and helps to distinguish the compound from other potential isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁FO₃ |

| Molar Mass | 258.24 g/mol |

| Theoretical Exact Mass (M) | 258.06922 u |

| Expected Ion (e.g., [M+H]⁺) | 259.07699 u |

Electron Energy-Loss Spectroscopy (EELS) for Electronic Structure Mapping

Specifically, the low-loss region of the EELS spectrum could reveal information about the π-plasmon excitations of the aromatic rings. The energy and intensity of these plasmons are related to the density of π-electrons and can be influenced by the substituents. The core-loss region could provide information on the elemental composition and bonding states by probing the core-level electronic transitions of carbon, oxygen, and fluorine.

Advanced UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to n → π* and π → π* transitions. The benzophenone (B1666685) chromophore is the primary contributor to these absorptions.

The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically a weak absorption band observed at longer wavelengths (around 330-350 nm). The π → π* transitions, arising from the promotion of electrons in the aromatic π-system, are much more intense and occur at shorter wavelengths. The presence of the acetoxy and fluoro substituents can cause a shift in the absorption maxima (λmax) compared to the parent benzophenone molecule due to their electronic effects on the chromophore.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~340 nm | Low | n → π |

| ~260 nm | High | π → π |

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific computational and theoretical studies published for the chemical compound This compound . The search included targeted queries for quantum chemical calculations, Density Functional Theory (DFT) analyses, basis set methodologies, reaction pathway investigations, electronic property analyses (HOMO-LUMO), and structure-reactivity relationship predictions for this particular molecule.

While general computational methodologies and studies on related compounds, such as benzophenone and its various other derivatives, are available, the specific data required to construct a detailed and scientifically accurate article as per the requested outline for this compound does not appear to exist in the current body of scientific publications. scialert.netscialert.netmq.edu.auacs.orgufms.brbohrium.comrsc.orgnih.govrsc.orgmdpi.comresearchgate.netmdpi.com

Therefore, it is not possible to generate an article with detailed research findings and data tables for the following sections and subsections as they pertain directly to this compound:

Computational and Theoretical Studies of 4 Acetoxy 4 Fluorobenzophenone

Structure-Reactivity Relationship Predictions

Without published research, any attempt to create content for these specific topics would involve speculation or the fabrication of data, which would be scientifically inaccurate and misleading.

Should research on the computational and theoretical properties of 4-Acetoxy-4'-fluorobenzophenone be published in the future, a detailed article could then be generated.

Applications in Advanced Organic Materials and Chemical Synthesis

Role as a Synthetic Building Block for Functional Organic Materials

The structural framework of 4-Acetoxy-4'-fluorobenzophenone is particularly amenable to the synthesis of high-performance organic materials. The benzophenone (B1666685) core itself is a well-known chromophore and photosensitizer, while the terminal functional groups provide reactive handles for derivatization and polymerization.

Benzophenone derivatives are of significant interest for their application in organic light-emitting diodes (OLEDs), often serving as host materials or emitters. ktu.edu The this compound molecule serves as a strategic precursor for creating advanced optoelectronic materials. The synthesis pathway typically involves the hydrolysis of the acetoxy group to a phenolic hydroxyl group. This hydroxyl functionality provides a site for nucleophilic substitution or etherification reactions, allowing for the attachment of various electroactive groups, such as carbazoles, triphenylamines, or other moieties known to enhance charge transport or emissive properties.

For instance, the resulting 4-hydroxy-4'-fluorobenzophenone can be reacted with other aromatic halides through reactions like the Ullmann condensation or Buchwald-Hartwig amination to build larger, conjugated systems. ktu.edu The presence of the fluorine atom is also beneficial, as it can enhance the thermal stability, and solubility, and tune the electronic energy levels of the final material, which are critical parameters for efficient OLED performance. The general synthetic utility of benzophenones in this field is well-established, with various derivatives being prepared through catalyst-free nucleophilic substitution or palladium-catalyzed cross-coupling reactions like the Suzuki coupling. ktu.edu

The incorporation of benzophenone units into polymer chains is a widely used strategy to create photosensitive and high-performance polymers. This compound is a suitable candidate for integration into polymeric structures. A common approach involves chemically modifying the molecule to introduce a polymerizable group, such as a vinyl or acrylic moiety. This functionalized monomer can then undergo polymerization, often through free-radical initiation, to form a polymer with pendant benzophenone groups. google.com

Utility in Developing Novel Organic Reaction Methodologies

The distinct reactivity of the acetoxy and fluoro groups on the benzophenone backbone makes this compound a useful substrate for developing and optimizing new synthetic methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are fundamental in pharmaceutical and materials synthesis. nih.govmdpi.com The Suzuki-Miyaura reaction typically couples an organoboron compound with an organohalide. libretexts.org this compound can serve as a substrate in such reactions. The reactivity of the carbon-fluorine (C-F) bond is generally lower than that of other carbon-halogen bonds (C-Br, C-I), often requiring more forcing conditions or specialized catalysts, such as nickel-based systems, for activation. beilstein-journals.org

This differential reactivity can be exploited for selective, stepwise functionalization. For example, if the molecule also contained a bromo or iodo substituent, a Suzuki-Miyaura coupling could be performed selectively at the more reactive C-Br or C-I bond while leaving the C-F and acetoxy groups untouched. Subsequent reaction at the C-F bond could then be achieved under different catalytic conditions. The acetoxy group is generally stable under many Suzuki-Miyaura reaction conditions, making this compound a viable substrate for creating complex biaryl structures. ikm.org.mymdpi.com Studies on related compounds, like 4-bromoacetophenone, demonstrate the optimization of reaction conditions (base, catalyst loading, temperature) to achieve high yields in Suzuki-Miyaura couplings. ikm.org.my

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table presents typical conditions for the Suzuki-Miyaura cross-coupling of various aryl halides, illustrating the parameters that would be considered for a substrate like this compound. Data is compiled from studies on similar substrates.

| Aryl Halide (Example) | Organoboron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2 on magnetic nanoparticles | Na2CO3 | DMA | 140 | >95 | ikm.org.my |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd2(dba)3 | K2CO3 | Toluene | 100 | ~70 (of bromobenzophenone) | researchgate.net |

| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)2 / P(OPh)3 | K3PO4 | Toluene | 80 | 90 | beilstein-journals.org |

Note: DMA = Dimethylacetamide, dba = dibenzylideneacetone, cod = 1,5-cyclooctadiene.

This compound is an excellent model compound for fundamental studies in physical organic chemistry, particularly for investigating the interplay of functional groups with different electronic properties. The fluorine atom acts as a weakly deactivating, ortho-para directing group via induction and resonance, while the acetoxy group is an activating, ortho-para director.

Researchers can use this compound to study:

Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr at the fluorine-bearing carbon can be quantified and compared to simpler fluorobenzene (B45895) derivatives. The electronic influence of the para-acetoxybenzoyl group on the reaction kinetics provides valuable mechanistic data.

Hydrolysis Reactions: The kinetics of the hydrolysis of the acetoxy group to a hydroxyl group can be studied. The presence of the electron-withdrawing 4-fluorobenzoyl group is expected to influence the reactivity of the ester, providing insight into through-bond electronic effects.

Spectroscopic Analysis: The distinct signals from the fluorine (¹⁹F NMR) and the protons near the acetoxy group (¹H NMR) allow for precise monitoring of chemical transformations at either end of the molecule. This facilitates detailed mechanistic investigations and reaction optimization.

The compound serves as a platform to explore how functional group tolerance and chemoselectivity can be achieved in reactions targeting either the C-F bond, the acetoxy ester, or the benzophenone carbonyl group.

Structure Reactivity and Structure Property Relationships of Derivatives and Analogues

Systematic Modification of Substituents on the Benzophenone (B1666685) Core

The benzophenone scaffold serves as a fundamental building block in organic chemistry, with its two aryl groups attached to a central carbonyl. This structure allows for systematic modification at various positions on the phenyl rings, leading to a vast library of derivatives with tailored properties. The parent compound, benzophenone, is a white solid with a characteristic rose-like scent and is notable for its photochemical reactivity. globalscientificjournal.com The introduction of substituents onto the benzophenone core can significantly alter its physical, chemical, and biological characteristics.

Recent research has focused on the synthesis and investigation of various benzophenone derivatives, including those with ester groups, to explore their potential applications. spectrabase.com For instance, studies on mono- and di-substituted benzophenones containing ester functionalities have demonstrated their utility as UV absorbers. spectrabase.com The general structure of benzophenone, with two aryl groups flanking a carbonyl, creates a conjugated system that is ripe for electronic modulation through the addition of different functional groups. scialert.net

Impact of Acetoxy and Fluoro Substituents on Electronic and Steric Effects

The electronic and steric effects of the acetoxy and fluoro substituents in 4-acetoxy-4'-fluorobenzophenone are critical in defining its chemical behavior. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. However, it also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+R). This dual nature of fluorine can lead to what is sometimes described as anomalous reactivity in electrophilic aromatic substitution compared to other halogens.

The acetoxy group (CH₃COO-) also exhibits a combination of electronic effects. The oxygen atom directly attached to the phenyl ring has lone pairs that can be donated via resonance, thus activating the ring towards electrophilic substitution and directing incoming groups to the ortho and para positions. However, the adjacent carbonyl group is strongly electron-withdrawing, which pulls electron density away from the donating oxygen, thereby moderating its activating effect.

The interplay of these inductive and resonance effects from both the acetoxy and fluoro groups across the benzophenone framework influences the electron density distribution and, consequently, the reactivity of the molecule at different sites. Furthermore, the steric bulk of the acetoxy group, while not excessively large, can influence the conformation of the molecule and the accessibility of nearby reactive centers.

Comparative Studies with Related Halogenated and Acylated Benzophenones

Comparison with 3-Acetoxy-4'-bromobenzophenone (B1292262) and 3-Acetoxy-4'-fluorobenzophenone (B1358987)

A comparative analysis with 3-acetoxy-4'-bromobenzophenone and 3-acetoxy-4'-fluorobenzophenone reveals the impact of both the type of halogen and the position of the acetoxy group. The change from a fluorine to a bromine atom introduces a less electronegative but more polarizable halogen. This alteration affects the electronic properties and potential intermolecular interactions. The shift of the acetoxy group from the 4-position to the 3-position significantly alters the resonance and inductive effects on the phenyl ring, which in turn influences the molecule's reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of Acetoxy-Halogenated Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₅H₁₁FO₃ | 258.24 spectrabase.com |

| 3-Acetoxy-4'-bromobenzophenone | C₁₅H₁₁BrO₃ | 319.15 bldpharm.com |

Comparison with 4,4'-Difluorobenzophenone (B49673)

The comparison with 4,4'-difluorobenzophenone allows for a direct assessment of the effect of replacing an acetoxy group with a second fluoro substituent. 4,4'-Difluorobenzophenone is a colorless solid and a key precursor in the synthesis of high-performance polymers like PEEK (polyetheretherketone). wikipedia.org The presence of two fluorine atoms enhances the electrophilicity of the carbonyl carbon due to their strong inductive withdrawal.

Spectroscopic and crystal structure data for 4,4'-difluorobenzophenone are available, providing a solid baseline for comparison. spectrabase.comnih.gov The substitution of a fluorine atom with an acetoxy group in this compound introduces a group with a different balance of electronic and steric effects, which is expected to alter its reactivity and physical properties.

Table 2: Physicochemical and Crystallographic Data for Fluorinated Benzophenones

| Property | This compound | 4,4'-Difluorobenzophenone |

| Molecular Formula | C₁₅H₁₁FO₃ | C₁₃H₈F₂O nist.gov |

| Molecular Weight ( g/mol ) | 258.24 spectrabase.com | 218.20 wikipedia.org |

| Appearance | - | Colorless Solid wikipedia.org |

| Melting Point (°C) | - | 107.5 - 108.5 wikipedia.org |

| Crystal System | - | Monoclinic nih.gov |

| Space Group | - | C2/c nih.gov |

| Cell Dimensions | - | a=23.184 Å, b=6.170 Å, c=7.409 Å, β=79.868° nih.gov |

Comparison with 4-Fluoro-4'-methoxybenzophenone

Replacing the acetoxy group with a methoxy (B1213986) group (in 4-fluoro-4'-methoxybenzophenone) provides insight into the role of the acetyl group in the acetoxy substituent. The methoxy group is a stronger electron-donating group via resonance compared to the acetoxy group, as it lacks the electron-withdrawing acetyl moiety. This difference in electron-donating ability is expected to have a significant impact on the electronic properties and reactivity of the benzophenone core. 4-Fluoro-4'-methoxybenzophenone is utilized as a building block in the synthesis of various organic materials, including photocatalysts and fluorenone derivatives. ossila.com

Table 3: Physicochemical Properties of Substituted Fluorobenzophenones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₅H₁₁FO₃ | 258.24 spectrabase.com |

| 4-Fluoro-4'-methoxybenzophenone | C₁₄H₁₁FO₂ | 230.23 sigmaaldrich.com |

Q & A

Q. What are the common synthetic routes for 4-Acetoxy-4'-fluorobenzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example:

- Friedel-Crafts Acylation: Reacting 4-fluorobenzoyl chloride with acetoxybenzene in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C yields the product. Lower temperatures minimize side reactions like over-acylation .

- Nucleophilic Substitution: Using 4'-fluoroacetophenone and an acetylating agent (e.g., acetic anhydride) under basic conditions (e.g., pyridine) at 80°C for 6 hours achieves ~75% yield. Excess base can lead to hydrolysis of the acetoxy group, reducing purity .

Key Considerations:

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

- Purify via column chromatography using gradient elution to separate unreacted starting materials.

Q. How can UV-Vis spectroscopy characterize this compound, and what solvent effects are observed?

Methodological Answer: UV-Vis spectra (200–400 nm) show absorption maxima (λmax) at ~260 nm (acetoxy π→π*) and ~290 nm (fluorobenzophenone n→π*). Solvent polarity impacts λmax:

- Ethanol (polar): Red shift (~5 nm) due to hydrogen bonding with the carbonyl group.

- Hexane (non-polar): Blue shift (~3 nm) from reduced solvation .

Protocol:

- Prepare 1 mM solutions in ethanol and hexane.

- Use a dual-beam spectrometer with matched quartz cuvettes.

- Reference solvent baselines to correct for scattering.

Advanced Research Questions

Q. How do competing substitution pathways affect the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: The fluorophenyl group directs electrophilic substitution to the para position, while the acetoxy group activates the ortho/para positions. Competing pathways arise in Suzuki-Miyaura coupling:

- Pd(PPh₃)₄ Catalyst: Favors coupling at the fluorophenyl ring (electron-withdrawing F enhances oxidative addition).

- Buchwald-Hartwig Conditions: Amination occurs at the acetoxy ring due to acetoxy’s directing effects .

Data Contradiction Analysis:

- Conflicting reports on regioselectivity may stem from catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) or solvent polarity (DMF vs. THF) .

Q. What computational methods predict the photostability of this compound, and how do structural analogs compare?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- HOMO-LUMO Gap: Lower gap (~4.2 eV) in this compound vs. 4-Methoxy analogs (~4.5 eV), indicating higher reactivity under UV light .

- Excited-State Dynamics: TD-DFT simulations show rapid intersystem crossing (ISC) to triplet states, leading to radical formation (confirmed via EPR) .

Comparative Analysis:

- Replace the acetoxy group with methoxy (4-Methoxy-4'-fluorobenzophenone) to reduce ISC efficiency by 30%, as methoxy lacks the electron-withdrawing acetate .

Q. How do conflicting NMR data for this compound arise in different deuterated solvents?

Methodological Answer: NMR chemical shifts vary due to solvent-induced anisotropy:

- CDCl₃: δ 7.8 (d, J = 8.5 Hz, fluorophenyl H), δ 2.3 (s, acetoxy CH₃).

- DMSO-d₆: δ 7.9 (d, J = 8.2 Hz) and δ 2.1 (s) due to hydrogen bonding with acetoxy .

Resolution Strategy:

- Use COSY and NOESY to assign peaks unambiguously.

- Compare with calculated shifts (e.g., ACD/Labs or ChemDraw predictions) .

Q. What mechanistic insights explain the contradictory biological activity of this compound in enzyme inhibition assays?

Methodological Answer: The compound exhibits dual inhibition of COX-2 (IC₅₀ = 12 µM) and CYP450 (IC₅₀ = 25 µM) via:

- Competitive Inhibition (COX-2): Acetoxy group binds to the hydrophobic pocket (docking score: −9.2 kcal/mol).

- Non-competitive Inhibition (CYP450): Fluorophenyl moiety disrupts heme iron coordination .

Contradiction Source:

- Variability in IC₅₀ values across studies may arise from assay conditions (e.g., liver microsomes vs. recombinant enzymes) or metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.